molecular formula C11H15BrN2O3 B13498417 Tert-butyl 5-bromo-2-methoxypyridin-3-ylcarbamate

Tert-butyl 5-bromo-2-methoxypyridin-3-ylcarbamate

Cat. No.: B13498417
M. Wt: 303.15 g/mol
InChI Key: RFEJJDLKRXKTNH-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-2-methoxypyridin-3-ylcarbamate (CAS: 1207175-73-2) is a pyridine derivative with the molecular formula C₁₀H₁₃BrN₂O₃ and a molecular weight of 289.13 g/mol . It is synthesized via Boc protection of 2-amino-3-hydroxy-5-bromopyridine using Boc₂O (di-tert-butyl dicarbonate) and triethylamine (Et₃N) in dichloromethane, achieving a high yield of 98% . This compound serves as a key intermediate in pharmaceutical synthesis, particularly in reactions requiring halogenated pyridine scaffolds for cross-coupling or functionalization.

Properties

Molecular Formula

C11H15BrN2O3

Molecular Weight

303.15 g/mol

IUPAC Name

tert-butyl N-(5-bromo-2-methoxypyridin-3-yl)carbamate

InChI

InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(15)14-8-5-7(12)6-13-9(8)16-4/h5-6H,1-4H3,(H,14,15)

InChI Key

RFEJJDLKRXKTNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC(=C1)Br)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from appropriately substituted pyridine derivatives, such as 5-bromo-2-methoxypyridin-3-amine or related intermediates. The key step involves carbamoylation of the amino group at the 3-position using tert-butyl chloroformate (Boc anhydride equivalent) to install the tert-butyl carbamate protecting group. The reaction is usually performed under mild basic conditions to neutralize the generated hydrochloric acid and promote carbamate formation.

Detailed Synthetic Procedure

A representative synthetic route includes the following steps:

  • Starting Material : 5-bromo-2-methoxypyridin-3-amine or a closely related intermediate.
  • Reagents : tert-butyl chloroformate (Boc2O or equivalent), a base such as triethylamine or sodium bicarbonate.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed.
  • Reaction Conditions : The reaction is carried out at room temperature or slightly below (0–25 °C) to avoid side reactions, typically for 12–24 hours.
  • Workup : After completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  • Purification : The crude product is purified by recrystallization or column chromatography to afford this compound as a white solid.

Example Preparation (Adapted from Literature)

Step Reagents & Conditions Description
1 Dissolve 5-bromo-2-methoxypyridin-3-amine (1 equiv) in dry dichloromethane Prepare a homogeneous solution under inert atmosphere or ambient air
2 Add triethylamine (1.2 equiv) dropwise at 0 °C Acts as base to scavenge HCl formed
3 Add tert-butyl chloroformate (1.1 equiv) slowly Carbamoylation reaction begins
4 Stir at room temperature for 18 h Ensure complete conversion
5 Quench with water, extract organic layer, wash with brine, dry over Na2SO4 Remove impurities and by-products
6 Concentrate and purify by silica gel chromatography Obtain pure this compound

Reaction Monitoring and Characterization

Comparative Analysis with Related Compounds

Compound Molecular Formula Key Substituents Preparation Notes Yield (%) Reference
This compound C11H15BrN2O3 Br at 5, OMe at 2, Boc-carbamate at 3 Carbamoylation of 5-bromo-2-methoxypyridin-3-amine with Boc2O 85–95%
Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate C10H13BrN2O3 Br at 5, OH at 3, Boc-carbamate at 2 Carbamoylation of 2-amino-5-bromopyridin-3-ol with Boc2O, triethylamine, DCM 98%

This comparison reveals that the carbamate protection strategy is versatile for pyridine derivatives bearing different substituents, with high yields achievable under mild conditions.

Research Discoveries and Optimization Insights

  • The choice of base is critical: triethylamine or sodium bicarbonate effectively neutralize HCl without causing side reactions.
  • Temperature control during addition of tert-butyl chloroformate prevents decomposition or overreaction.
  • Use of dry solvents and inert atmosphere improves reproducibility.
  • Purification by recrystallization from hexane or chromatography yields analytically pure product suitable for further synthetic applications.
  • Modifications of the pyridine substituents (e.g., methoxy vs. hydroxy) influence reaction kinetics and solubility, requiring minor adjustments in solvent and reaction time.

Summary Table of Preparation Conditions

Parameter Typical Conditions Notes
Starting material 5-bromo-2-methoxypyridin-3-amine Commercially available or synthesized
Carbamoylating agent tert-butyl chloroformate (Boc2O) 1.1 equiv
Base Triethylamine or NaHCO3 1.2 equiv
Solvent Dichloromethane or THF Dry, anhydrous
Temperature 0 °C to room temperature Controlled addition at 0 °C
Reaction time 12–24 hours Monitored by TLC
Workup Aqueous wash, drying, concentration Standard organic extraction
Purification Column chromatography or recrystallization High purity product

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-bromo-2-methoxypyridin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis results in the formation of the corresponding amine and carbon dioxide .

Scientific Research Applications

tert-Butyl (5-bromo-2-methoxypyridin-3-yl)carbamate is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromo-2-methoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups can participate in various binding interactions with enzymes or receptors, while the carbamate group can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bromine and Methoxy Substitutions

Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
  • CAS : 1138443-96-5
  • Molecular Formula : C₁₂H₁₇BrN₂O₃
  • Molecular Weight : 317.18 g/mol
  • Key Differences :
    • A methylcarbamate group replaces the carbamate at the pyridine ring’s 3-position.
    • Bromine and methoxy groups are positioned at C5 and C3, respectively, altering steric and electronic properties compared to the target compound (C5 bromo, C2 methoxy) .
  • Applications : Used in Suzuki-Miyaura couplings due to bromine’s reactivity.
  • Pricing : $400/g (1 g scale) .
Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
  • CAS: Not explicitly listed.
  • Molecular Formula : C₁₂H₁₆BrClN₂O₃ (inferred).
  • Key Differences : Chlorine at C2 instead of methoxy enhances electrophilicity but reduces solubility .

Analogues with Methoxy or Hydroxy Groups

Tert-butyl (5-methoxypyridin-3-yl)methylcarbamate
  • CAS : 1105675-60-2
  • Molecular Formula : C₁₂H₁₈N₂O₃
  • Molecular Weight : 238.28 g/mol
  • Key Differences :
    • Lacks bromine, reducing utility in cross-coupling reactions.
    • Methoxy at C5 instead of C2 alters regioselectivity in substitution reactions .
  • Pricing : $400/g (1 g scale), identical to brominated analogues despite lower molecular complexity .
Tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate
  • Molecular Formula : C₁₁H₁₆N₂O₄ (inferred).
  • Absence of bromine limits use in metal-catalyzed reactions .

Functionalized Derivatives with Allyl or Silyl Groups

Tert-butyl 4-allyl-5-methoxypyridin-3-ylcarbamate
  • Key Features :
    • Allyl group at C4 enables Diels-Alder or radical addition reactions.
    • Methoxy at C5 stabilizes the ring electronically .
5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate
  • Key Features :
    • Trimethylsilyl-ethynyl group at C2 enhances steric bulk, affecting reaction kinetics.
    • Bromine at C5 retains cross-coupling utility .

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula M.W. (g/mol) Key Substituents Price ($/g) Applications
Tert-butyl 5-bromo-2-methoxypyridin-3-ylcarbamate 1207175-73-2 C₁₀H₁₃BrN₂O₃ 289.13 C5-Br, C2-OMe N/A Pharmaceutical intermediates
Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate 1138443-96-5 C₁₂H₁₇BrN₂O₃ 317.18 C5-Br, C3-OMe, methylcarbamate 400 Cross-coupling reactions
Tert-butyl (5-methoxypyridin-3-yl)methylcarbamate 1105675-60-2 C₁₂H₁₈N₂O₃ 238.28 C5-OMe, methylcarbamate 400 Non-halogenated intermediates
Tert-butyl 4-allyl-5-methoxypyridin-3-ylcarbamate N/A C₁₄H₂₀N₂O₃ 264.32 C4-allyl, C5-OMe N/A Cycloaddition reactions

Key Research Findings

  • Reactivity: Brominated derivatives (e.g., CAS 1138443-96-5) exhibit superior reactivity in Suzuki-Miyaura couplings compared to non-brominated analogues .
  • Cost Factors: Brominated compounds command similar prices to non-brominated ones (e.g., $400/g), suggesting synthesis costs are offset by bromine’s utility .
  • Solubility : Hydroxy-substituted derivatives (e.g., C4-OH) show improved aqueous solubility, making them preferable in biological assays .

Biological Activity

Tert-butyl 5-bromo-2-methoxypyridin-3-ylcarbamate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄BrN₃O₂, with a molecular weight of approximately 303.15 g/mol. The compound features a pyridine ring substituted with a tert-butyl group, a bromine atom, and a methoxy group, contributing to its unique chemical reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which can modulate biochemical pathways critical for cellular functions. For example, preliminary studies indicate potential inhibitory effects on cancer-related enzymes, suggesting its role in anticancer therapy.
  • Binding Affinity : Interaction studies using molecular docking techniques have shown that the compound exhibits significant binding affinity to various proteins, which may enhance its pharmacological efficacy. The presence of bromine and methoxy groups can influence lipophilicity and steric properties, facilitating better interaction with target sites.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit tumor growth in several cancer cell lines. For instance:

  • Case Study : In vitro assays demonstrated that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC₅₀ values indicating effective dose-response relationships.

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents suggest it may possess antimicrobial properties:

  • Research Findings : Compounds with similar structures have been reported to exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. This raises the possibility that this compound could be explored as a potential antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameKey FeaturesBiological Activity
Tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamateChlorine substitutionModerate anticancer activity
Tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamateHydroxyl group presentEnhanced solubility and selectivity
Tert-butyl 5-(trifluoromethyl)pyridin-4-ylcarbamateTrifluoromethyl groupIncreased binding affinity to proteins

This table illustrates how variations in substituents can affect biological activity, highlighting the importance of structure–activity relationships (SAR) in drug design.

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